molecular formula C24H33N3O7S2 B11221728 Ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate

Ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate

Cat. No.: B11221728
M. Wt: 539.7 g/mol
InChI Key: KMRLJUZITDLVTB-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-C]pyridine core, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The presence of multiple functional groups, including an ester, amide, and sulfonamide, makes this compound versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thieno[2,3-C]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: This step involves the reaction of the thieno[2,3-C]pyridine intermediate with bis(2-methoxyethyl)amine and a sulfonyl chloride derivative.

    Amidation Reaction:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide for methoxylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The thieno[2,3-C]pyridine core may also play a role in binding to nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate stands out due to its unique combination of functional groups and the thieno[2,3-C]pyridine core. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C24H33N3O7S2

Molecular Weight

539.7 g/mol

IUPAC Name

ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C24H33N3O7S2/c1-5-34-24(29)21-19-10-11-26(2)16-20(19)35-23(21)25-22(28)17-6-8-18(9-7-17)36(30,31)27(12-14-32-3)13-15-33-4/h6-9H,5,10-16H2,1-4H3,(H,25,28)

InChI Key

KMRLJUZITDLVTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC

Origin of Product

United States

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